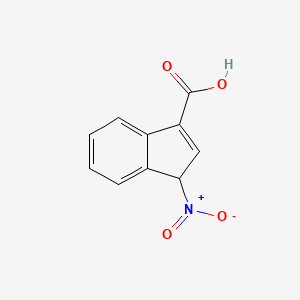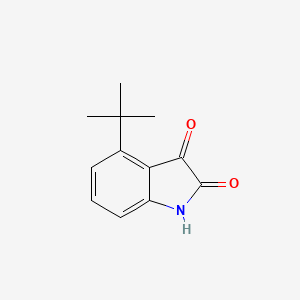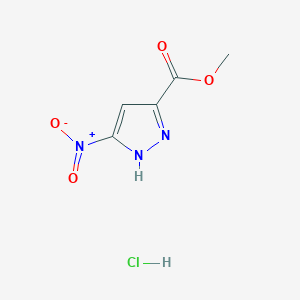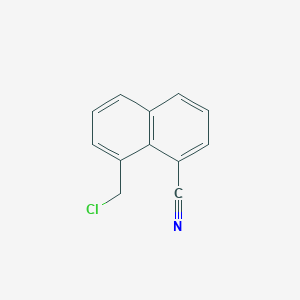
(S)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable for various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4,4,4-trifluorobutanal.
Amination: The aldehyde group of 4,4,4-trifluorobutanal is converted to an amine group through reductive amination using reagents like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (S)-enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Applications De Recherche Scientifique
(S)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5,5,5-trifluoropentanoic acid: Lacks the chiral center and hydrochloride salt form.
5,5,5-Trifluoroleucine: Another trifluoromethyl-containing amino acid with different structural features.
Trifluoromethylalanine: Contains a trifluoromethyl group but differs in the position of substitution.
Uniqueness
(S)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride is unique due to its chiral nature and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Propriétés
Numéro CAS |
1287211-11-3 |
|---|---|
Formule moléculaire |
C5H9ClF3NO2 |
Poids moléculaire |
207.58 g/mol |
Nom IUPAC |
(4S)-4-amino-5,5,5-trifluoropentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)3(9)1-2-4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m0./s1 |
Clé InChI |
PBVOWYVDAMNWQT-DFWYDOINSA-N |
SMILES isomérique |
C(CC(=O)O)[C@@H](C(F)(F)F)N.Cl |
SMILES canonique |
C(CC(=O)O)C(C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




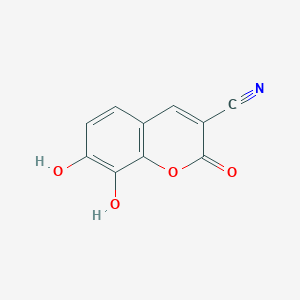
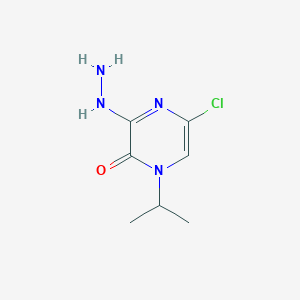


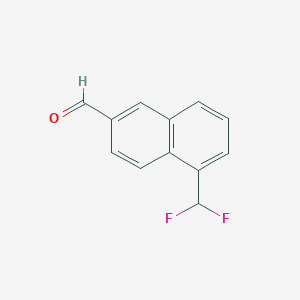

![2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11897986.png)
